1-(4-Fluorophenyl)-3-(2-hydroxy-2-methylbutyl)urea
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Overview
Description
1-(4-Fluorophenyl)-3-(2-hydroxy-2-methylbutyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group and a hydroxy-methylbutyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(2-hydroxy-2-methylbutyl)urea typically involves the reaction of 4-fluoroaniline with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Fluoroaniline is reacted with an appropriate isocyanate derivative in the presence of a catalyst.
Step 2: The reaction mixture is heated to a specific temperature to facilitate the formation of the urea linkage.
Step 3: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(2-hydroxy-2-methylbutyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(2-hydroxy-2-methylbutyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(2-hydroxy-2-methylbutyl)urea involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the hydroxy-methylbutyl group contributes to its overall stability and solubility. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(2-hydroxy-2-methylbutyl)urea
- 1-(4-Bromophenyl)-3-(2-hydroxy-2-methylbutyl)urea
- 1-(4-Methylphenyl)-3-(2-hydroxy-2-methylbutyl)urea
Uniqueness
1-(4-Fluorophenyl)-3-(2-hydroxy-2-methylbutyl)urea is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability. The fluorine atom’s electronegativity can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17FN2O2 |
---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(2-hydroxy-2-methylbutyl)urea |
InChI |
InChI=1S/C12H17FN2O2/c1-3-12(2,17)8-14-11(16)15-10-6-4-9(13)5-7-10/h4-7,17H,3,8H2,1-2H3,(H2,14,15,16) |
InChI Key |
ANACZSRNDFAPNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CNC(=O)NC1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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